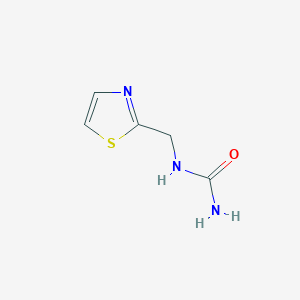![molecular formula C12H18FNO2 B1524502 1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol CAS No. 1354958-93-2](/img/structure/B1524502.png)
1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol
Overview
Description
“1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol” is an organic compound with the CAS Number: 1354958-93-2 . It has a molecular weight of 227.28 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for the compound is1S/C12H18FNO2/c1-9(15)12-10(13)5-4-6-11(12)16-8-7-14(2)3/h4-6,9,15H,7-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 227.28 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Fluoroionophores Development
Researchers have developed a series of fluoroionophores from diamine-salicylaldehyde (DS) derivatives. These compounds, including those similar to "1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol", have shown specificity in chelating metal cations like Zn+2 in both organic and semi-aqueous solutions. This specificity in metal recognition opens up applications in cellular metal staining using general fluorescence and ratio fluorescence methods, indicating potential in biological and chemical sensing technologies (Hong et al., 2012).
Optical Properties and Physicochemical Investigations
The microwave-assisted synthesis of derivatives and their optical properties have been extensively studied. For instance, derivatives synthesized under microwave irradiation showed significant solvatochromic properties, making them useful as probes and quenchers in determining the critical micelle concentration (CMC) of various surfactants (Khan, Asiri, & Aqlan, 2016).
Radical Scavenging Activity
The effect of donor and acceptor groups on the radical scavenging activity of phenols has been investigated, revealing that specific derivatives exhibit potential as antioxidants. The detailed study of these compounds' ground state geometries and molecular properties suggests their application in understanding and enhancing antioxidant capabilities (Al‐Sehemi & Irfan, 2017).
Supramolecular Chemistry
The compound and its derivatives have been explored in the context of supramolecular chemistry, particularly in the creation of self-assembled aggregates. These aggregates can selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media, highlighting their potential in selective sensing and separation processes (Sawada et al., 2000).
properties
IUPAC Name |
1-[2-[2-(dimethylamino)ethoxy]-6-fluorophenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO2/c1-9(15)12-10(13)5-4-6-11(12)16-8-7-14(2)3/h4-6,9,15H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMYSFPGWUYLAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)OCCN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1524420.png)

![Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1524423.png)
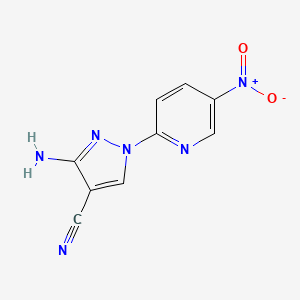
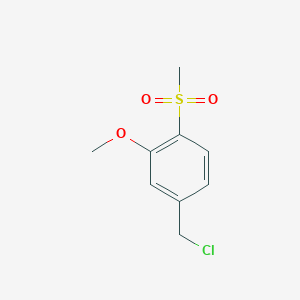



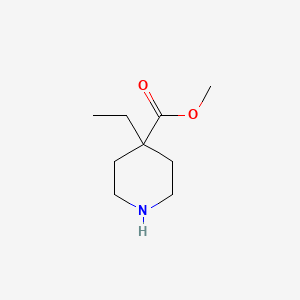
![Benzyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1524434.png)
![7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B1524435.png)
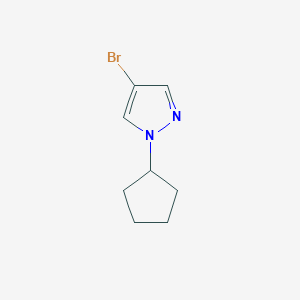
![4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid](/img/structure/B1524441.png)
